ApsSodiumsalt

Description

Introduction to Adenosine 5′-Phosphosulfate Sodium Salt in Contemporary Biochemical Research

Historical Context and Discovery of Adenosine Phosphosulfate Derivatives

The conceptual foundation for adenosine phosphosulfate derivatives originated in 1929 with Drury and Gyorgyi’s pioneering work on adenosine’s physiological effects. However, direct characterization of APS emerged later through parallel investigations into microbial sulfur metabolism. Early studies in Escherichia coli and Salmonella typhimurium identified ATP sulfurylase (ATPS) as catalyzing sulfate activation to adenosine 5′-phosphosulfate (APS), establishing this molecule as the first intermediate in assimilatory sulfate reduction.

Key milestones in APS derivative synthesis include:

- 1959 : Detection of APS in plant tissues through radiolabeling studies, confirming its conservation across kingdoms.

- 1972 : Purification of APS reductase (APR) from Chlorella, revealing a >300 kDa multimeric structure dependent on thiol-based electron donors.

- 2010 : Discovery of functional APR in the methanarchaeon Methanocaldococcus jannaschii, challenging previous assumptions about sulfur metabolism in anaerobic archaea.

Synthetic advancements enabled precise modifications to the APS structure, as demonstrated by Volpini’s development of N⁶-alkyl-2-alkynyl adenosine derivatives through CuI-catalyzed alkynylation. These synthetic analogs proved instrumental in receptor binding studies, particularly for purinergic A₃ subtypes, though APS itself maintained its role as an enzyme substrate rather than receptor ligand.

Role in Sulfur Metabolism Pathways Across Biological Systems

APS sodium salt occupies a central position in sulfur cycling, serving divergent functions across organisms:

In plants, APS bifurcates between primary assimilation and glucosinolate biosynthesis, with APR catalyzing the committed step toward sulfite production. Kinetic studies of M. jannaschii APR revealed exceptional catalytic efficiency (kcat/Kₘ = 299,655 M⁻¹s⁻¹ at pH 8.0), suggesting evolutionary optimization for low-sulfide environments. Contrastingly, human APS utilization appears limited to sulfotransferase-mediated reactions, with APS sodium salt acting as a potent ATP sulfurylase inhibitor (Kᵢ = 18 nM).

The compound’s redox reactivity stems from its sulfonate group (SO₃²⁻), which undergoes nucleophilic attack during enzymatic reduction. Crystallographic analyses of APR homologs reveal conserved cysteine residues coordinating an iron-sulfur cluster essential for electron transfer. This mechanistic insight, combined with APS’s structural similarity to ATP, underpins its dual role as metabolite and regulator.

Enzymatic Inhibition Profiles

APS sodium salt demonstrates species-specific inhibition patterns:

This table highlights APS’s potential as a lead compound for developing species-selective metabolic inhibitors. The 138-fold greater potency against human versus yeast ATP sulfurylase suggests structural divergence in the enzyme’s nucleotide-binding domain.

Evolutionary Divergence of APS-Utilizing Enzymes

Phylogenetic analysis reveals three distinct lineages of APS-reducing enzymes:

- Assimilatory APR : Found in plants/algae, deriving from fusion of bacterial PAPS reductase and thioredoxin domains.

- Dissimilatory APR : Present in sulfate-reducing bacteria/archaea, utilizing quinones as electron carriers.

- Bispecific APS/PAPS reductases : Occur in Bacillus subtilis, capable of reducing both substrates.

The persistence of APS-dependent pathways in methanogens like M. jannaschii implies adaptive advantages in sulfidic environments, possibly linking sulfur and methane cycles through yet-undiscovered biochemical crosstalk.

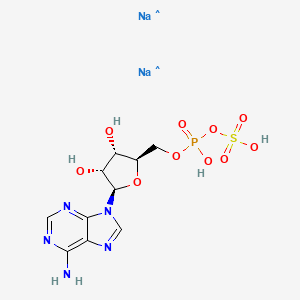

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H14N5Na2O10PS |

|---|---|

Molecular Weight |

473.27 g/mol |

InChI |

InChI=1S/C10H14N5O10PS.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-26(18,19)25-27(20,21)22;;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H,20,21,22);;/t4-,6-,7-,10-;;/m1../s1 |

InChI Key |

AVYOIJBTXNOSSY-IDIVVRGQSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OS(=O)(=O)O)O)O)N.[Na].[Na] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)O)O)N.[Na].[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

ApsSodiumsalt can be synthesized through the phosphorylation of adenosine monophosphate (AMP) using sulfur trioxide or its derivatives. The reaction typically involves the use of a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, this compound is produced through large-scale chemical synthesis involving the reaction of AMP with sulfur trioxide or its derivatives. The process is optimized for high yield and purity, and involves multiple purification steps such as crystallization and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

ApsSodiumsalt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form adenosine 5’-phosphosulfate (APS).

Reduction: It can be reduced to form adenosine monophosphate (AMP).

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Adenosine 5’-phosphosulfate (APS)

Reduction: Adenosine monophosphate (AMP)

Substitution: Various adenosine derivatives depending on the nucleophile used.

Scientific Research Applications

ApsSodiumsalt has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in the synthesis of various organic compounds and as a catalyst in polymerization reactions.

Biology: It plays a role in the study of nucleotide metabolism and enzyme kinetics.

Medicine: It is used in the development of pharmaceuticals and as a diagnostic tool in biochemical assays.

Industry: It is used in the production of detergents, cleaning agents, and as a bleaching agent in the textile industry.

Mechanism of Action

ApsSodiumsalt exerts its effects through its ability to donate a phosphate group in biochemical reactions. It acts as a substrate for various enzymes, including kinases and phosphatases, which catalyze the transfer of the phosphate group to other molecules. This process is essential for the regulation of various cellular processes, including energy metabolism, signal transduction, and DNA synthesis.

Comparison with Similar Compounds

Sodium Sulfate (E514)

Structural Similarities: Both ApsSodiumsalt and sodium sulfate (Na₂SO₄) are sodium salts of inorganic acids. Sodium sulfate is characterized by its ionic bonding between Na⁺ and SO₄²⁻ ions. Functional Differences:

- Applications : Sodium sulfate is primarily used as a drying agent and in detergents, whereas this compound may serve as a polymer stabilizer or food additive .

- Solubility : Sodium sulfate exhibits high solubility in water (47.6 g/100 mL at 0°C), while this compound’s solubility depends on its polymeric or organic anion backbone .

Polyacrylic Acid, Sodium Salt, Cross-Linked

Structural Similarities : This compound shares the sodium cation and a polymeric anion structure, likely analogous to this compound if the latter is a polymer.

Functional Differences :

- Toxicity : Polyacrylic acid sodium salt demonstrates low toxicity (LD₅₀ > 2,000 mg/kg in rodents), aligning with this compound’s safety profile in EFSA evaluations .

Comparison with Functionally Similar Compounds

Potassium Sulfate (E515)

Functional Similarities : Both are sulfate salts used as food additives for flavor enhancement or pH regulation.

Key Differences :

Pentosan Polysulfate Sodium

Functional Similarities : This pharmaceutical agent, like this compound, is a sodium salt with sulfated polysaccharide chains.

Key Differences :

- Analytical Rigor : Pentosan polysulfate requires orthogonal methods (e.g., NMR, chromatography) to confirm batch-to-batch sameness, a standard that could apply to this compound in pharmaceutical contexts .

- Applications : Used for osteoarthritis and interstitial cystitis, unlike this compound’s inferred industrial uses .

Data Tables for Comparative Analysis

Table 1: Physicochemical and Regulatory Comparison

Table 2: Analytical Methodologies for Quality Control

Research Findings and Critical Analysis

- Safety: this compound’s non-toxic profile aligns with EFSA standards for sodium salts, but its polymeric structure (if applicable) necessitates long-term biodegradability studies .

- Functional Superiority : Compared to potassium sulfate, this compound avoids potassium-related health risks but requires sodium intake monitoring .

- Analytical Challenges : Cross-linked or polymeric sodium salts demand advanced characterization (e.g., cross-linking density analysis) beyond standard salt assays .

Q & A

Q. How can researchers ethically address discrepancies between their findings and prior literature on this compound?

- Clearly document experimental conditions and analytical limits in the "Methods" section. Use phrases like "under our experimental conditions" to contextualize results. Propose follow-up studies to explore hypotheses (e.g., "variations in ionic strength may explain differences in observed reactivity") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.